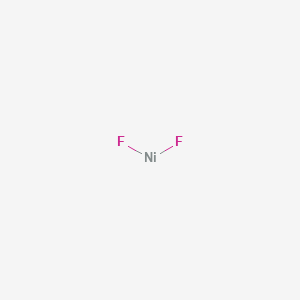
Nickel fluoride
Descripción general
Descripción
Nickel (II) fluoride is the chemical compound with the formula NiF2. It is an ionic compound of nickel and fluorine and forms yellowish to green tetragonal crystals . Unlike many fluorides, NiF2 is stable in air . Nickel (II) fluoride is also produced when nickel metal is exposed to fluorine .
Synthesis Analysis
NiF2 is prepared by treatment of anhydrous nickel (II) chloride with fluorine at 350 °C . The corresponding reaction of cobalt (II) chloride results in oxidation of the cobalt, whereas nickel remains in the +2 oxidation state after fluorination because its +3 oxidation state is less stable .Molecular Structure Analysis
An analysis of possible configurations in molten NiF2 indicates that the second maximum can be attributed to the fluoride ions located in opposite vertices of the distorted octahedra along the F–Ni–F line .Chemical Reactions Analysis
A melt of NiF2 and KF reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate . NiF2 + KF → K[NiF3] K[NiF3] + KF → K2[NiF4] is a typical reaction .Physical And Chemical Properties Analysis
Nickel (II) fluoride is an ionic compound that forms yellowish to green tetragonal crystals . It is stable in air and has a molar mass of 96.6902 g/mol . It has a density of 4.72 g/cm3 and a melting point of 1,474 °C . It is soluble in water (4 g/100 mL) but insoluble in alcohol and ether .Aplicaciones Científicas De Investigación
-
Surface Activation Agent for Electroless Nickel Coating
- Scientific Field : Material Science
- Application Summary : Nickel fluoride is used as a surface activation agent for electroless nickel coating of anodized AA1050 aluminum alloy .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride as a surface activation agent in the coating process .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Nano Metal Fluorides
- Scientific Field : Nanotechnology
- Application Summary : The recently developed fluorolytic sol–gel route to metal fluorides opens a very broad range of both scientific and technical applications of the accessible high surface area metal fluorides .
- Methods of Application : The specific methods of application involve the fluorolytic sol–gel route to create metal fluorides .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Nickel Catalysts
- Scientific Field : Organic Chemistry
- Application Summary : Nickel catalysts, due to their abundance, less toxicity and high catalytic activity have been increasingly used for the introduction of a variety of fluorinated functionalities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel catalysts in organic synthesis .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Storage and Transport of Fluorine
- Scientific Field : Chemical Engineering
- Application Summary : Nickel fluoride forms a passivating surface on nickel alloys (e.g., monel) in the presence of hydrogen fluoride or elemental fluorine. This makes nickel and its alloys suitable materials for storage and transport of these fluorine and related fluorinating agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride in the construction of storage and transport materials .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Catalyst for the Synthesis of Chlorine Pentafluoride
- Scientific Field : Inorganic Chemistry
- Application Summary : Nickel fluoride is used as a catalyst for the synthesis of chlorine pentafluoride .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride as a catalyst .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Potentiometric Titration
- Scientific Field : Analytical Chemistry
- Application Summary : Nickel fluoride is used in the construction of calomel electrodes for potentiometric titration, a chemical technique designed to measure the potential between two electrical conductors in a medium such as an electrolyte solution .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride in the construction of calomel electrodes .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Etching of Silicon Wafers for Microelectronics
- Scientific Field : Microelectronics
- Application Summary : Nickel fluoride is used in the etching of silicon wafers for microelectronics .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride in the etching process .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Production of Fluorinated Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Nickel fluoride is used in the production of fluorinated polymers .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride in the production process .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
-
Agronomic Compounds
- Scientific Field : Agriculture
- Application Summary : Nickel fluoride is used in the production of agronomic compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of nickel fluoride in the production process .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
Safety And Hazards
Direcciones Futuras
Nickel fluoride has potential applications in various fields. For instance, it has been used in the fabrication of polyvinylidene fluoride-based hybrid nanocomposite films loaded with nickel oxide and barium titanate via simple sol–gel casting techniques to optimize the crystallinity and β-phase formation for various sensor applications . Future research could focus on improving the stability and conductivity of nickel fluoride for its application in nuclear power reactors .
Propiedades
IUPAC Name |
difluoronickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLJFTWODWSOF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ni]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Ni, NiF2 | |
| Record name | nickel difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Nickel(II) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel(II)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.690 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to green crystals, slightly soluble in water; [Merck Index] | |
| Record name | Nickel(II) fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in ethanol and ethyl ether, Insol in alcohol, ether, 4 g/100 ml water @ 25 °C, Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride | |
| Record name | NICKEL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.72 | |
| Record name | NICKEL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nickel fluoride | |
Color/Form |
Yellowish to green tetragonal crystals (Rutile type), A light yellow colored powder | |
CAS RN |
10028-18-9 | |
| Record name | Nickel difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10028-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel fluoride (NiF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Sublimes at 1000 °C | |
| Record name | NICKEL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




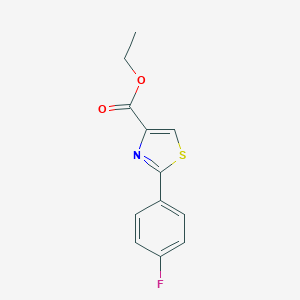
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)

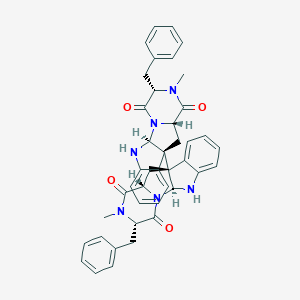


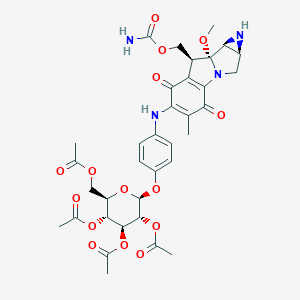

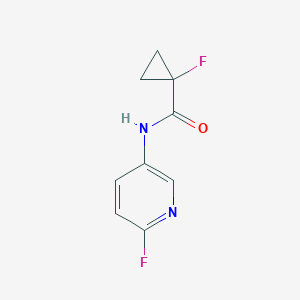
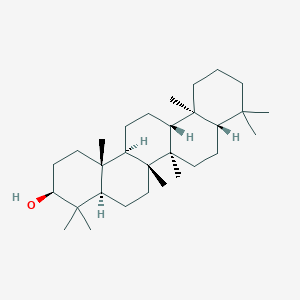
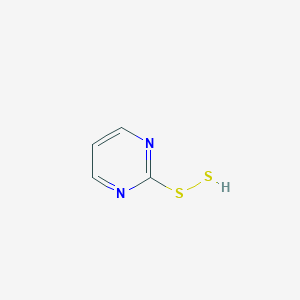
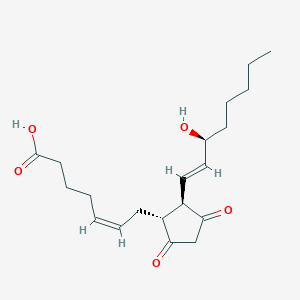
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)